Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Overview
Description
Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with an ethyl ester and a chlorine atom. It is widely used in the synthesis of pharmaceuticals and other biologically active molecules due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation may begin with the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate. This intermediate is then subjected to further reactions, including the addition of formamidine and subsequent cyclization to yield the desired pyrrolo[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound often involve optimization of reaction conditions to maximize yield and purity. These methods may include the use of high-throughput synthesis techniques and advanced purification processes to ensure the compound meets the required specifications for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and palladium catalysts for coupling reactions. The reaction conditions typically involve controlled temperatures and solvents like dimethylformamide or ethanol to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolo[2,3-d]pyrimidine derivative, while coupling reactions can produce biaryl compounds with extended conjugation.
Scientific Research Applications
Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, it may act as an inhibitor of tyrosine kinases, which are involved in various signaling pathways related to cell growth and proliferation .
Comparison with Similar Compounds
Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound lacks the ethyl ester group but shares the pyrrolo[2,3-d]pyrimidine core and chlorine substitution.
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate: This is a positional isomer with the chlorine atom at a different position on the pyrrolo[2,3-d]pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-8(14)6-3-5-4-11-9(10)13-7(5)12-6/h3-4H,2H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDDHWOJEVDADL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CN=C(N=C2N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680675 | |
Record name | Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060816-62-7 | |
Record name | Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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